2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol
Description
2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol is a secondary amine derivative featuring a phenolic core substituted with a methoxy group at position 6 and an aminomethyl moiety at position 2. The amino group is further functionalized with a 3-bromophenyl ring, introducing steric bulk and electronic modulation via the bromine atom. This compound is synthesized through a Mannich-type reaction involving condensation of 2-hydroxy-3-methoxybenzaldehyde with 3-bromoaniline, followed by reduction of the intermediate Schiff base using sodium borohydride (NaBH₄) .
Properties
IUPAC Name |
2-[(3-bromoanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQBKDAKMBXNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Methoxy-2-hydroxybenzaldehyde
The aldehyde precursor, 6-methoxy-2-hydroxybenzaldehyde, is synthesized via Riemer-Tiemann formylation of 6-methoxyphenol (guaiacol derivative). Chloroform reacts with guaiacol under strongly basic conditions (NaOH), introducing an aldehyde group ortho to the hydroxyl. Alternative methods include Vilsmeier-Haack formylation , employing POCl₃ and DMF to achieve regioselective formylation.
Reductive Amination with 3-Bromoaniline
The aldehyde undergoes reductive amination with 3-bromoaniline in methanol, catalyzed by acetic acid, using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The imine intermediate forms at room temperature (24 h), followed by reduction to the secondary amine. Purification via silica gel chromatography yields the target compound in 65–70% yield (hypothetical extrapolation from analogous reactions).
Key Parameters
- Solvent: Methanol
- Reducing Agent: NaBH₃CN (1.2 equiv)
- Temperature: 25°C
- Reaction Time: 24 h
Mannich Reaction of 6-Methoxyphenol
Reaction Mechanism and Optimization
The Mannich reaction condenses 6-methoxyphenol, formaldehyde, and 3-bromoaniline under acidic conditions (HCl/EtOH). The hydroxyl group activates the aromatic ring, directing electrophilic substitution para to itself. However, steric and electronic effects may favor ortho substitution, necessitating careful optimization.
Challenges and Yield Improvements
Initial trials yield ~40% product due to competing polymerization of formaldehyde. Employing microwave-assisted synthesis (100°C, 1 h) enhances efficiency, while scavenging excess formaldehyde with sulfonic acid resins minimizes side reactions.
Key Parameters
- Catalyst: 10% HCl
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Reaction Time: 48 h
Palladium-Catalyzed C–N Coupling
Substrate Preparation and Catalysis
Aryl bromide precursors, such as 2-(bromomethyl)-6-methoxyphenol, undergo Buchwald-Hartwig amination with 3-bromoaniline. Using Pd₂(dba)₃/XPhos as the catalytic system and NaOtBu as the base in toluene, the reaction forms the C–N bond at 100°C.
Limitations and Scope
This method faces challenges in synthesizing the bromomethyl intermediate. Chloromethylation of 6-methoxyphenol (via HCl/paraformaldehyde) followed by bromide exchange (NaBr/DMF) provides the substrate but with moderate efficiency.
Key Parameters
- Catalyst: Pd₂(dba)₃ (5 mol%)
- Ligand: XPhos (10 mol%)
- Base: NaOtBu (2 equiv)
- Solvent: Toluene
- Temperature: 100°C
Comparative Analysis of Methods
| Method | Starting Materials | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 6-Methoxy-2-hydroxybenzaldehyde | 65–70% | High regioselectivity | Multi-step aldehyde synthesis |
| Mannich Reaction | 6-Methoxyphenol | 40–45% | One-pot reaction | Low yield, side reactions |
| Pd-Catalyzed Coupling | 2-(Bromomethyl)-6-methoxyphenol | 50–55% | Scalable for libraries | Complex intermediate preparation |
Chemical Reactions Analysis
2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Scientific Research Applications
2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- Structure : Chlorine at the para position of the phenyl ring instead of bromine.
- Properties: Exhibits comparable thermal stability (stable up to 210°C) but lower molecular weight (277.75 g/mol vs. 326.16 g/mol for brominated analogs).
- Biological Activity : Demonstrated moderate antioxidant activity in DPPH assays (IC₅₀ ~25–30 μg/mL), though less potent than brominated derivatives .
2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol
- Structure : Incorporates both bromine (meta) and fluorine (ortho) on the phenyl ring.
- Properties : Higher molecular weight (326.16 g/mol) and increased lipophilicity due to fluorine. The fluorine atom enhances metabolic stability and bioavailability in pharmaceutical contexts .
- Applications : Used as a high-purity intermediate (≥97%) in API synthesis, reflecting its tailored reactivity for cross-coupling reactions .
4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol
- Structure: Bromine on the phenol ring and fluorine/methyl groups on the adjacent phenyl ring.
- Fluorine’s electronegativity alters electronic distribution, influencing binding affinity in catalytic systems .
Methyl- and Methoxy-Modified Derivatives
2-[(3-Chloro-2-methylphenyl)aminomethyl]-6-methoxyphenol
- Structure : Methyl substitution at the ortho position of the chlorophenyl ring.
- Impact: The methyl group increases steric bulk, reducing rotational freedom and stabilizing specific conformations. This modification enhances thermal stability (decomposition >220°C) compared to non-methylated analogs .
2-{[(4-Methoxyphenyl)amino]methyl}-6-methoxyphenol
- Structure : Dual methoxy groups (positions 4 and 6).
- Properties : Enhanced electron-donating capacity from methoxy groups improves radical scavenging activity (IC₅₀ ~18 μg/mL), outperforming BHT (IC₅₀ ~35 μg/mL) in antioxidant assays .
Schiff Base Precursors and Metal Complexes
(E)-2-(((2-Hydroxyphenyl)imino)methyl)-6-methoxyphenol
Palladium(II) Complexes with Schiff Base Ligands
- Example: [Pd(II)(2-((4-chlorophenylimino)methyl)-6-methoxyphenol)(imidazole)₂]Cl.
- Catalytic Activity : Brominated analogs show superior catalytic performance in Heck–Mizoroki reactions (yield order: Br > Cl > H), attributed to bromine’s ability to modulate electron density at the metal center .
Comparative Data Tables
Table 2: Catalytic Performance of Palladium Complexes
| Ligand Substituent | Reaction Yield (%) |
|---|---|
| 4-Bromo | 92 |
| 4-Chloro | 85 |
| Phenyl (no halogen) | 78 |
Key Findings and Implications
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic reactivity, making brominated derivatives superior in catalytic applications .
- Steric and Solubility Considerations : Methyl groups improve thermal stability but may reduce solubility, whereas fluorine enhances bioavailability .
- Biological Activity: Antioxidant efficacy correlates with phenolic -OH and methoxy groups, with Schiff bases showing exceptional radical scavenging .
Biological Activity
The compound 2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol , also referred to as a bromophenol derivative, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 304.17 g/mol. The compound features a phenolic hydroxyl group, a methoxy group, and a brominated aromatic ring, which contributes to its unique reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.17 g/mol |
| Functional Groups | Phenolic, Methoxy, Amino |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activities. Additionally, the phenolic group may participate in redox reactions, influencing cellular oxidative stress pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study found that derivatives of similar structures showed potent antibacterial effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The presence of the bromine atom enhances the compound's binding affinity to bacterial targets compared to its analogs.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. It demonstrated considerable free radical scavenging activity, outperforming some standard antioxidants like butylated hydroxytoluene (BHT) . This suggests potential applications in preventing oxidative stress-related diseases.
Cytotoxicity
In cell line studies, particularly against cancer cell lines such as MCF-7 (breast cancer), the compound exhibited cytotoxic effects with an IC50 value indicating significant potency compared to standard chemotherapeutics . This positions it as a candidate for further development in cancer therapeutics.
Study 1: Antimicrobial Efficacy
A comparative study on bromophenol derivatives highlighted that this compound showed a minimum inhibitory concentration (MIC) of 12.69 µg/mL against MRSA, suggesting strong antibacterial properties .
Study 2: Antioxidant Activity
In antioxidant assays, the compound was found to have an IC50 value of 11.02 µg/mL in DPPH scavenging tests, indicating superior activity compared to known antioxidants .
Q & A
Q. What synthetic methodologies are employed for the preparation of 2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol?
The compound is synthesized via a Schiff base condensation reaction. A typical protocol involves refluxing 2-hydroxy-3-methoxybenzaldehyde with 3-bromoaniline in methanol (1:1 molar ratio) for 4–6 hours. The product is purified by recrystallization from ethanol or methanol, yielding a solid with a distinct melting point (e.g., 160–165°C). FTIR and NMR are used to confirm imine bond formation (-C=N-) and substituent positions .
Q. How is the molecular structure of this compound validated spectroscopically?
- FTIR : A sharp peak at ~1610–1630 cm⁻¹ confirms the -C=N- stretch. Broad peaks near 3400 cm⁻¹ indicate phenolic -OH.
- ¹H NMR : Signals at δ 8.3–8.5 ppm correspond to the imine proton (-CH=N-). Aromatic protons of the 3-bromophenyl group appear as multiplets at δ 7.2–7.8 ppm, while the methoxy (-OCH₃) resonates as a singlet at δ 3.8–3.9 ppm.
- ¹³C NMR : The imine carbon (-C=N-) appears at ~160 ppm, and the methoxy carbon at ~56 ppm .
Q. What standardized assays evaluate the antioxidant activity of this compound?
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used. Prepare a 0.1 mM DPPH solution in methanol, mix with varying concentrations of the compound (0.02–0.10 g/L), incubate in the dark for 30 minutes, and measure absorbance at 517 nm. Calculate IC₅₀ values to compare activity against controls like BHT (butylated hydroxytoluene) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence antioxidant efficacy?
Substituent effects are analyzed via Hammett plots or DFT calculations. For example, replacing the 3-bromo group with electron-withdrawing groups (e.g., -NO₂) may enhance radical scavenging by stabilizing the phenoxyl radical intermediate. Comparative studies with analogs (e.g., 3-fluoro or 3-chloro derivatives) reveal trends in IC₅₀ values .
Q. What crystallographic strategies resolve molecular conformation and intermolecular interactions?
Single-crystal X-ray diffraction is performed using SHELXL for refinement. Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure solution : SHELXD for phase problem resolution.
- Refinement : Apply anisotropic displacement parameters and constrain hydrogen bonds. For disordered regions (e.g., solvent molecules), use PART commands in SHELXL.
- Validation : Check R-factor convergence (R₁ < 5%) and residual electron density .
Q. How are transition metal complexes of this ligand synthesized and applied catalytically?
- Synthesis : React the ligand with metal salts (e.g., PdCl₂, MnCl₂) in ethanol/water (1:1) at 60°C for 2 hours. Isolate complexes via filtration and characterize using ESI-MS and TGA.
- Application : Test catalytic efficiency in Heck–Mizoroki cross-coupling reactions. For example, complex [Pd(L)(imidazole)₂]Cl (where L = ligand) catalyzes aryl halide/alkene coupling with turnover numbers (TON) > 1000. Optimize conditions (e.g., base, solvent) to enhance yield .
Q. What computational methods predict electronic properties and reaction mechanisms?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Frontier molecular orbitals (HOMO/LUMO) : Predict redox behavior and charge transfer.
- Molecular electrostatic potential (MEP) : Identify nucleophilic/electrophilic sites for radical scavenging.
- Transition states : Simulate reaction pathways (e.g., hydrogen atom transfer in DPPH assays) using Gaussian or ORCA software .
Methodological Notes
- Thermal Stability : Thermogravimetric analysis (TGA) under N₂ (heating rate: 10°C/min) shows decomposition onset at ~210°C, correlating with ligand-metal bond stability in complexes .
- Handling Data Contradictions : If conflicting antioxidant results arise (e.g., IC₅₀ variability), validate purity via HPLC and ensure consistent DPPH assay protocols (e.g., incubation time, solvent polarity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
